1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound is a pyrazole derivative functionalized with an isopentyl (3-methylbutyl) group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 4-position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures for pharmaceuticals and materials science . The isopentyl substituent contributes to lipophilicity, influencing solubility and bioavailability in drug candidates.
Properties
IUPAC Name |
1-(3-methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BN2O2/c1-11(2)7-8-17-10-12(9-16-17)15-18-13(3,4)14(5,6)19-15/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOUGJZNHTYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374929 | |
| Record name | 1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777063-41-9 | |
| Record name | 1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions:
- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)
- Base: Potassium acetate
- Solvent: 1,4-Dioxane
- Temperature: 95°C
- Atmosphere: Inert (e.g., nitrogen or argon)
- Reaction Time: Approximately 5 hours.
Steps:
- Intermediate Formation: A pyrazole precursor is reacted with boronic acid ester under palladium catalysis.
- Purification: The crude product is purified using recrystallization or chromatography techniques.
- Yield Optimization: Reaction monitoring via Thin Layer Chromatography (TLC) ensures completion and minimizes side reactions.
Alternative Synthetic Routes
Another approach involves using potassium carbonate as a base in non-aqueous solvents like N-methylpyrrolidone (NMP). This method is particularly suitable for derivatives with bulky substituents.
Reaction Conditions:
- Base: Potassium carbonate
- Solvent: N-methylpyrrolidone (NMP)
- Temperature: Room temperature (20°C)
- Atmosphere: Inert
- Reaction Time: 16 hours.
Steps:
- Dissolve the pyrazole derivative in NMP.
- Add potassium carbonate and stir at room temperature under an inert atmosphere.
- Isolate the product by precipitation or solvent extraction.
Yield:
This method typically achieves higher yields (~86%) compared to palladium-catalyzed reactions.
Challenges and Optimization Strategies
The synthesis of compounds with dioxaborolane groups often faces challenges such as low yields and side reactions due to the sensitivity of boronic acid esters to moisture and air. Optimization strategies include:
- Using anhydrous solvents and reagents.
- Employing inert atmospheres to prevent oxidation.
- Adjusting reaction temperatures and times based on intermediate stability.
Data Table: Comparison of Synthetic Methods
Notes on Industrial Applications
The compound 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is widely used in organic synthesis as a building block for pharmaceuticals and agrochemicals. Its preparation methods are tailored for scalability in industrial settings by optimizing yield and minimizing environmental impact.
Chemical Reactions Analysis
1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Coupling Reactions: The presence of the dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Ring
1-Isopropyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 106)
- Structure : Replaces the isopentyl group with isopropyl and introduces a phenyl spacer between the pyrazole and boronate ester.
- The isopropyl group reduces steric bulk compared to isopentyl, improving reactivity in cross-couplings. Molecular weight increases (observed m/z 505.1731) due to the phenyl addition .
- Applications : Used in kinase inhibitor development .
3,5-Dimethyl-1-phenyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Compound 29)
- Structure : Features dual methyl groups at the 3- and 5-positions and a phenyl group at the 1-position.
- The phenyl substituent enhances aromatic stacking interactions in target binding .
- Synthetic Note: Prepared via similar alkylation conditions as the parent compound .
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Boronate Ester Position and Heteroatom Modifications
1-(Tetrahydro-3-furanyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Tetrahydrofuran (THF) ring replaces the isopentyl group.
- Impact : The oxygen atom in THF introduces hydrogen-bonding capability, enhancing interactions with polar targets. This modification may improve metabolic stability compared to alkyl chains .
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Substitution Pattern and Electronic Effects
1,3-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Methyl groups at 1- and 3-positions.
- The boronate ester at the 4-position remains reactive, but steric effects may necessitate optimized catalytic conditions .
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Structure : Imidazole core instead of pyrazole, with boronate ester at the 5-position.
- Impact : The imidazole’s nitrogen-rich structure enhances metal-coordination capabilities, useful in catalysis. However, reduced aromatic stability compared to pyrazole may limit applicability in high-temperature reactions .
1-Isopropyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (BD192041)
- Role : Intermediate in kinase inhibitor synthesis.
- Advantage : The 3-position boronate ester offers a divergent synthetic pathway compared to 4-substituted analogues, enabling access to structurally diverse scaffolds .
Ethyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1040377-08-9) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 238.09 g/mol. The compound features a pyrazole core substituted with a dioxaborolane moiety, which is significant for its biological interactions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antitumor Activity : Studies have shown that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines. The presence of the boron-containing dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression.
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been observed that pyrazole compounds can inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling.
- Cell Signaling Modulation : The compound may interfere with cell signaling pathways associated with cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Scavenging : The dioxaborolane moiety might contribute to antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor efficacy | Demonstrated significant inhibition of tumor growth in xenograft models using similar pyrazole derivatives. |
| Study 2 | Investigate anti-inflammatory effects | Showed reduction in inflammatory markers in animal models treated with pyrazole compounds. |
| Study 3 | Assess enzyme inhibition | Found that the compound inhibited COX enzymes effectively compared to controls. |
Q & A
Q. What are the standard synthetic routes for preparing 1-isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of pyrazole precursors. For example:
- Step 1 : Cyclocondensation of hydrazines with β-keto esters to form the pyrazole core.
- Step 2 : Introduction of the boronate ester group via palladium-catalyzed cross-coupling with pinacolborane derivatives.
- Step 3 : Alkylation at the 1-position using isopentyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key considerations : Use anhydrous conditions for boronate stability and monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Purify via column chromatography (ethyl acetate/hexane gradients) to remove unreacted boronate esters or alkylation byproducts .
- Spectroscopy : Confirm structure using H/C NMR (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, boronate methyl groups at δ 1.0–1.3 ppm) and IR (B-O stretching at ~1350 cm) .
- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of the boronate-functionalized pyrazole?
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance boronate coupling efficiency but may require post-reaction dialysis to remove residues .
- Catalyst : Pd(PPh₃)₄ outperforms PdCl₂ in cross-coupling due to better stability, achieving yields >80% under inert atmospheres .
- Temperature : Optimal coupling occurs at 80–100°C; higher temperatures risk boronate decomposition .
Q. What analytical challenges arise in characterizing steric effects of the isopentyl substituent?
- NMR splitting : Overlapping signals from isopentyl’s branched methyl groups (δ 0.8–1.5 ppm) complicate integration. Use DEPT-135 or 2D HSQC for resolution .
- X-ray crystallography : Crystallize the compound with bulky counterions (e.g., PF₆⁻) to resolve spatial arrangement of substituents .
Q. How can contradictory spectral data (e.g., unexpected downfield shifts) be resolved?
- pH-dependent NMR : Test in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts from boronate hydration .
- Computational modeling : Compare experimental B NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G**) to validate electronic environments .
Q. What strategies mitigate boronate ester hydrolysis during biological assays?
- Buffer optimization : Use pH 7.4 phosphate buffers with <5% aqueous content to minimize hydrolysis.
- Protecting groups : Temporarily mask the boronate with diethanolamine complexes, which dissociate under assay conditions .
Methodological Guidance
Q. How to design stability studies for this compound under varying storage conditions?
- Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for boronate hydrolysis products (e.g., boric acid).
- Long-term storage : Store at −20°C under argon, with molecular sieves to prevent moisture ingress .
Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., kinase inhibition)?
- Kinase profiling : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, ALK) at 10 μM compound concentration.
- Cellular uptake : Track intracellular boron levels via ICP-MS after 24-hour incubation .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational docking predictions and experimental IC₅₀ values?
- Solvent accessibility : Docking may overlook solvent molecules in the active site; refine models using explicit solvent MD simulations (e.g., AMBER).
- Protonation states : Adjust ligand charges (e.g., pyrazole N-H vs. N-B(OH)₂) to match assay pH conditions .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
